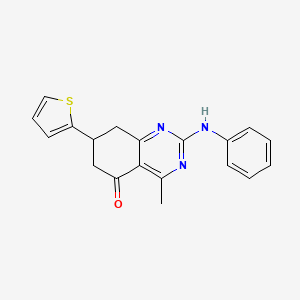![molecular formula C14H14N2O2S2 B4576054 5-[4-(4-morpholinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4576054.png)
5-[4-(4-morpholinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(4-morpholinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C14H14N2O2S2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.04967004 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
A study by Patil et al. (2011) focused on the synthesis of novel 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives using [bmIm]OH as a catalyst. These compounds exhibited moderate in vitro antibacterial and antifungal activities against tested microorganisms, highlighting their potential in antimicrobial applications (Patil et al., 2011).
Synthesis and Enzyme Inhibition
Spicer et al. (2013) explored a series of 5-arylidene-2-thioxoimidazolidin-4-ones as inhibitors of the lymphocyte-expressed pore-forming protein perforin. These compounds showed significant potency and solubility improvements over previous inhibitors, demonstrating potential in modulating immune responses (Spicer et al., 2013).
Anticancer Activity
Ammar et al. (2018) designed and synthesized a series of thiazole derivatives bearing 5-morpholinosulfonylindole, showing moderate to good cytotoxic activity against cancer cell lines such as MCF-7, HepG-2, and HCT-116. This study highlights the potential of thiazolidin-4-one derivatives in cancer therapy (Ammar et al., 2018).
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Ottanà et al. (2017) synthesized new 4-{[5-arylidene-2-(4-fluorophenylimino)-4-oxothiazolidin-3-yl]methyl}benzoic acids and 2-thioxo-4-thiazolidinone analogues as inhibitors of PTP1B, an enzyme implicated in metabolic disorders and inflammatory signaling. These compounds exhibited potent PTP1B inhibition and showed insulinomimetic and anti-inflammatory properties in cellular assays (Ottanà et al., 2017).
Antitumor Activity
Horishny et al. (2020) developed a preparative procedure for synthesizing 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one and its 5-ylidene derivatives. These compounds were screened for antitumor activity and showed moderate activity against most malignant tumor cell lines, with renal cancer cell lines being most sensitive (Horishny et al., 2020).
Hypoglycemic and Anti-inflammatory Activity
Karumanchi et al. (2019) synthesized novel substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones and screened them for in vivo hypoglycemic and in vitro anti-inflammatory activities. The study identified compounds exhibiting significant activities, highlighting the therapeutic potential of these derivatives in treating diabetes and inflammation (Karumanchi et al., 2019).
Propriétés
IUPAC Name |
(5E)-5-[(4-morpholin-4-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c17-13-12(20-14(19)15-13)9-10-1-3-11(4-2-10)16-5-7-18-8-6-16/h1-4,9H,5-8H2,(H,15,17,19)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOZCFRSMTYPLM-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C3C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
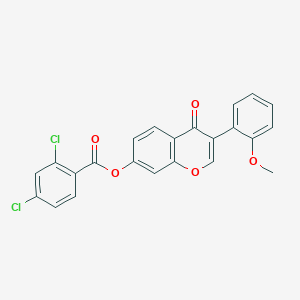
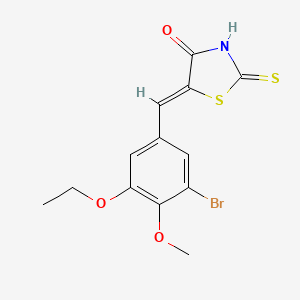
![3-allyl-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4575977.png)
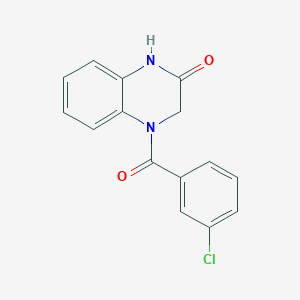
![N-[1-(4-chlorophenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4575984.png)
![3-chloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4575997.png)
![4-[(4-tert-butylphenyl)sulfonyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide](/img/structure/B4576015.png)
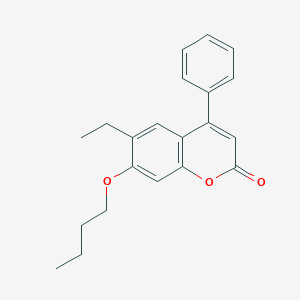
![2-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4576021.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxyphenol](/img/structure/B4576023.png)
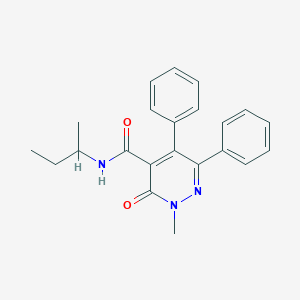
![N-[3-(4-morpholinyl)propyl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B4576036.png)
![1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-nitrophenoxy)propan-1-one](/img/structure/B4576037.png)
